molecular formula C12H17N3O5 B13588149 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid

カタログ番号: B13588149
分子量: 283.28 g/mol
InChIキー: GRVARIWDNLPYFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic carboxylic acid featuring a pyrazolo-oxazine core modified with a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes such as peptide coupling or medicinal chemistry derivatization . It is structurally related to intermediates used in drug discovery, particularly for targeting enzymes or receptors requiring heterocyclic recognition motifs .

特性

分子式

C12H17N3O5

分子量

283.28 g/mol

IUPAC名

6-[(2-methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O5/c1-12(2,3)20-11(18)14-7-5-15-9(19-6-7)8(4-13-15)10(16)17/h4,7H,5-6H2,1-3H3,(H,14,18)(H,16,17)

InChIキー

GRVARIWDNLPYFW-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)NC1CN2C(=C(C=N2)C(=O)O)OC1

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,2-b][1,3]oxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,2-b][1,3]oxazine ring system.

    Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is introduced to protect the amino functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

化学反応の分析

Types of Reactions

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

科学的研究の応用

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is explored for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo-Oxazine Core

6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic Acid
  • Molecular Formula : C₈H₇FN₂O₃ (Mol. weight: 198.15 g/mol) .
  • Key Differences: Replacement of the Boc-amino group with fluorine alters electronic properties.
  • Applications : Fluorinated analogs are often explored for enhanced metabolic stability in pharmacokinetic studies .
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic Acid
  • CAS : 1365937-81-0 .
  • Molecular Formula : C₈H₈ClN₂O₅S (Mol. weight: 264.68 g/mol).
  • Key Differences : The chlorosulfonyl group (-SO₂Cl) introduces strong electron-withdrawing effects, increasing carboxylic acid acidity (pKa ~1-2) and enabling nucleophilic substitution reactions. This contrasts with the Boc group’s steric bulk and amine-protecting function.
  • Applications : Likely used as a reactive intermediate for sulfonamide or sulfonate ester synthesis .

Heterocyclic Framework Modifications

7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic Acid
  • Applications : Such modifications are common in optimizing pharmacokinetic properties like half-life .
5-{[(tert-Butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic Acid
  • CAS : 1296224-76-4 .
  • Molecular Formula : C₈H₁₂N₃O₄ (Mol. weight: 213.19 g/mol).
  • Key Differences : Replacement of the oxazine ring with a simpler pyrazole ring reduces complexity and molecular weight. The Boc group here protects a primary amine, enabling selective deprotection in multi-step syntheses .

Functional Group and Backbone Analogues

4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic Acid
  • Molecular Formula : C₁₁H₁₆N₂O₄ (Mol. weight: 240.25 g/mol) .
  • Key Differences : A pyrrole-carboxylic acid backbone with Boc protection. Pyrroles exhibit distinct electronic properties (aromatic sextet) compared to pyrazolo-oxazines, influencing binding to aromatic stacking partners in biological targets .
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic Acid
  • CAS : 1053656-19-1 .
  • Molecular Formula : C₁₁H₁₆N₄O₄ (Mol. weight: 284.27 g/mol).
  • Key Differences : A triazolo-pyrazine core with Boc protection. The triazole ring’s hydrogen-bonding capacity differs from pyrazolo-oxazines, impacting interactions with polar residues in enzymes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Applications
Target Compound: 6-{[(tert-Butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid C₁₃H₁₈N₃O₅ 296.12 (estimated) Boc-amino - Drug intermediates, peptide synthesis
6-Fluoro Analog C₈H₇FN₂O₃ 198.15 Fluorine 34118-94-0 Metabolic stability studies
3-(Chlorosulfonyl) Analog C₈H₈ClN₂O₅S 264.68 Chlorosulfonyl 1365937-81-0 Sulfonamide precursor
7,7-Dimethyl Analog C₁₀H₁₃N₃O₄ 239.23 Geminal dimethyl - Conformational restriction
5-Boc-amino-1-methylpyrazole-3-carboxylic Acid C₈H₁₂N₃O₄ 213.19 Boc-amino, methylpyrazole 1296224-76-4 Selective amine protection

Research Findings and Trends

  • Boc Group Utility: The Boc-protected amino group in the target compound is critical for amine stability during solid-phase peptide synthesis (SPPS) but requires acidic conditions (e.g., TFA) for deprotection, which may limit compatibility with acid-sensitive functionalities .
  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -SO₂Cl) enhance carboxylic acid reactivity but reduce bioavailability due to increased polarity. The Boc group balances steric protection and moderate hydrophobicity .
  • Heterocycle Impact: Pyrazolo-oxazines offer a unique fusion of pyrazole (hydrogen-bond donor) and oxazine (oxygen-containing) motifs, making them versatile scaffolds for kinase inhibitors or GPCR-targeted therapies .

生物活性

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C12H16N4O4
  • Molecular Weight : 264.29 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The compound can be synthesized through various methods including:

  • Condensation Reactions : Utilizing amino acids and appropriate carbonyl compounds.
  • Cyclization Techniques : Employing cyclization strategies to form the pyrazolo[3,2-b][1,3]oxazine core.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

A study demonstrated that derivatives of pyrazolo[3,2-b][1,3]oxazines can inhibit tumor cell proliferation. The compound showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.5 to 5 µM depending on the specific cell line tested .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression:

  • VEGFR-2 Inhibition : Exhibited an IC50 value of approximately 1.46 µM, indicating potential anti-angiogenic properties .
  • CDK Inhibition : Selective inhibition of cyclin-dependent kinases (CDK2 and CDK9) was reported with IC50 values of 0.36 µM and 1.8 µM respectively .

The proposed mechanism involves the interaction with ATP-binding sites of kinases, leading to the inhibition of phosphorylation processes essential for cell cycle progression and survival in cancer cells .

Case Studies

  • Study on Cell Lines : A comparative analysis was conducted on HeLa and HCT116 cell lines where the compound demonstrated a reduction in cell viability by more than 70% at higher concentrations (10 µM) over a 48-hour exposure period .
  • In Vivo Studies : Animal models treated with this compound showed a marked decrease in tumor size in xenograft models of colorectal cancer when administered orally over a period of two weeks .

Data Summary Table

Biological ActivityObserved EffectIC50 Value (µM)
Tumor Cell ProliferationSignificant cytotoxicity0.5 - 5
VEGFR-2 InhibitionAnti-angiogenic effect1.46
CDK2 InhibitionCell cycle arrest0.36
CDK9 InhibitionReduced cellular proliferation1.8

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。